Dimethyl L-isothiocyanatosuccinate; 99%

Vue d'ensemble

Description

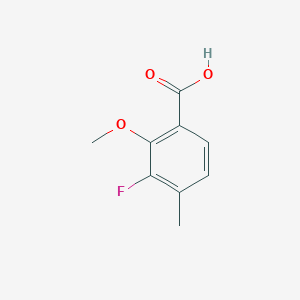

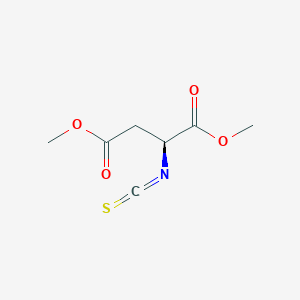

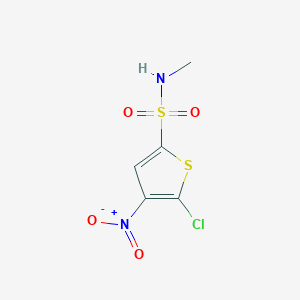

Dimethyl L-isothiocyanatosuccinate is a chemical compound with the molecular formula C7H9NO4S . It contains a total of 21 bonds: 12 non-H bonds, 4 multiple bonds, 6 rotatable bonds, 4 double bonds, 1 isothiocyanate (aliphatic), and 2 esters (aliphatic) .

Synthesis Analysis

The synthesis of dimethyl succinate, a similar compound, has been analyzed and the process design is presented in a paper . The process analysis and design are based on experimental data (kinetics), information from open literature, and mathematical models and computer programs for process simulation and evaluation .Molecular Structure Analysis

The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Dimethyl L-isothiocyanatosuccinate molecule . It contains a total of 21 bonds, including 12 non-H bonds, 4 multiple bonds, 6 rotatable bonds, 4 double bonds, 1 isothiocyanate (aliphatic), and 2 esters (aliphatic) .Applications De Recherche Scientifique

Proteomics Research

Dimethyl L-isothiocyanatosuccinate: is utilized in proteomics , which is the large-scale study of proteins, their structures, and functions . The compound is employed as a biochemical reagent that can facilitate the identification and quantification of proteins during mass spectrometry-based proteomic analysis. Its reactivity with amino groups under mild conditions makes it suitable for labeling peptides and proteins, thereby aiding in the study of complex biological samples.

Biochemistry Applications

In biochemistry , Dimethyl L-isothiocyanatosuccinate serves as a precursor for synthesizing cell-permeable derivatives of itaconate . These derivatives are used to study the role of itaconate in biological systems, particularly its involvement in inflammation and immunity. Itaconate derivatives can modify cysteine residues on proteins, affecting processes like signal transduction and cell death, which are crucial for understanding cellular immune metabolism.

Pharmacological Research

The compound finds application in pharmacology as a reagent in the synthesis of various organic compounds, including thioureas and isothiocyanates . These synthesized compounds are then used to develop new drugs and study their interactions with biological targets. The versatility of Dimethyl L-isothiocyanatosuccinate in chemical reactions makes it a valuable tool in drug discovery and development.

Agricultural Science

In agriculture , research has shown that derivatives of itaconate, such as dimethyl itaconate, can influence host-directed antimicrobial responses against mycobacterial infections . While not directly related to Dimethyl L-isothiocyanatosuccinate, the study of its derivatives like dimethyl itaconate provides insights into developing new strategies for crop protection and enhancing plant immunity.

Materials Science

Materials science: benefits from the use of Dimethyl L-isothiocyanatosuccinate in the synthesis of polymers and small molecules that have potential applications in creating new materials . Its chemical properties allow for the modification of material surfaces, which can lead to the development of materials with improved characteristics, such as increased durability or specialized functionalities.

Environmental Science

Lastly, in environmental science , the compound’s derivatives are being explored for their potential in green chemistry applications . They could be used in the development of environmentally friendly solvents and processes that minimize the use of toxic chemicals, thereby reducing environmental pollution and promoting sustainability.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

dimethyl (2S)-2-isothiocyanatobutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S/c1-11-6(9)3-5(8-4-13)7(10)12-2/h5H,3H2,1-2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHDEBYHAZNXDQ-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)OC)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80153442 | |

| Record name | Dimethyl isothiocyanatosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-dimethyl (2S)-2-isothiocyanatobutanedioate | |

CAS RN |

121928-38-9 | |

| Record name | Dimethyl isothiocyanatosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis-Boc-Aoa, {[Bis(t-Butyloxycarbonyl)amino]oxy}acetic acid monohydrat](/img/structure/B6336547.png)